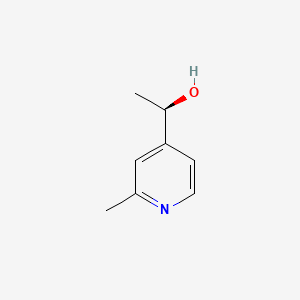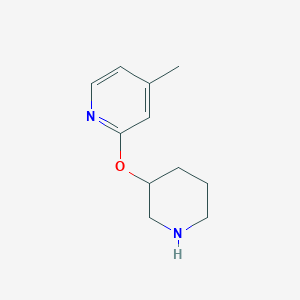
4-Methyl-2-(piperidin-3-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(piperidin-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a piperidin-3-yloxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-3-yloxy)pyridine typically involves the following steps:
Formation of the Piperidin-3-yloxy Intermediate: This step involves the preparation of the piperidin-3-yloxy group, which can be achieved through the reaction of piperidine with an appropriate alkylating agent.
Coupling with 4-Methylpyridine: The piperidin-3-yloxy intermediate is then coupled with 4-methylpyridine under suitable conditions, often involving a base and a solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially leading to saturated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-2-(piperidin-3-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and specificity, while the pyridine ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperidin-3-yloxy)pyridine: Lacks the methyl group at the 4-position, which can affect its binding properties and reactivity.
4-Methylpyridine: Lacks the piperidin-3-yloxy group, making it less versatile in terms of chemical reactivity and biological activity.
Piperidine: A simpler structure without the pyridine ring, used as a building block in organic synthesis.
Uniqueness
4-Methyl-2-(piperidin-3-yloxy)pyridine is unique due to the presence of both the piperidine and pyridine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
4-methyl-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10/h4,6-7,10,12H,2-3,5,8H2,1H3 |
Clé InChI |
OLFGFMXMTQIZEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)OC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
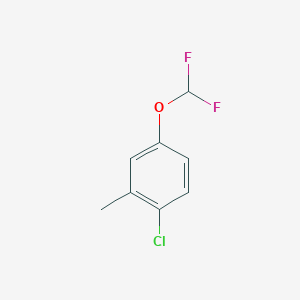
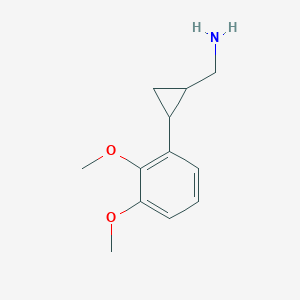
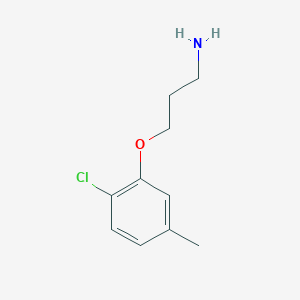
![{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)

